

# PARP7-IN-16 Free Base: A Technical Guide for Breast Cancer Research

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## Compound of Interest

Compound Name: PARP7-IN-16 free base

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## A Deep Dive into its Mechanism and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PARP7-IN-16 free base**, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), and its implications for breast cancer research and drug development. Much of the publicly available data has been generated using RBN-2397, a compound understood to be either identical or closely related to PARP7-IN-16.<sup>[1]</sup> This document will synthesize the current understanding of its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

## Core Mechanism of Action

PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the innate immune response within cancer cells.<sup>[1][2][3][4]</sup> Its primary role in this context is to suppress the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons (IFN-I).<sup>[1][3][5]</sup> PARP7-IN-16 exerts its effect by directly inhibiting the catalytic activity of PARP7.<sup>[1]</sup> This inhibition effectively removes the "brakes" on the innate immune sensing pathway, leading to a robust anti-tumor response through two primary avenues:

- **Cancer Cell-Autonomous Effects:** The restoration of IFN-I signaling can directly inhibit the proliferation of cancer cells.<sup>[1]</sup>

- Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, fostering enhanced anti-tumor immunity.[\[1\]](#)

This dual activity positions PARP7 inhibition as a promising therapeutic strategy for various solid tumors, including specific subtypes of breast cancer.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data for PARP7-IN-16 and its closely related compound, RBN-2397.

Table 1: In Vitro Potency and Cellular Activity of PARP7-IN-16/RBN-2397

Parameter	Value	Cell Line / System	Citation
Binding Affinity (Kd)	0.001 $\mu$ M	Purified PARP7	<a href="#">[1]</a>
Enzymatic Inhibition (IC50)	< 3 nM	Purified PARP7	<a href="#">[1]</a>
Enzymatic Inhibition (IC50)	0.21 nM	Purified PARP7	<a href="#">[6]</a> <a href="#">[7]</a>
Enzymatic Inhibition (IC50)	0.94 nM	Purified PARP1	<a href="#">[6]</a> <a href="#">[7]</a>
Enzymatic Inhibition (IC50)	0.87 nM	Purified PARP2	<a href="#">[6]</a> <a href="#">[7]</a>
Cellular MARYlation (EC50)	1 nM	Biochemical Assay	<a href="#">[1]</a>
Cell Proliferation (IC50)	20 nM	NCI-H1373 (Lung Cancer)	<a href="#">[1]</a>

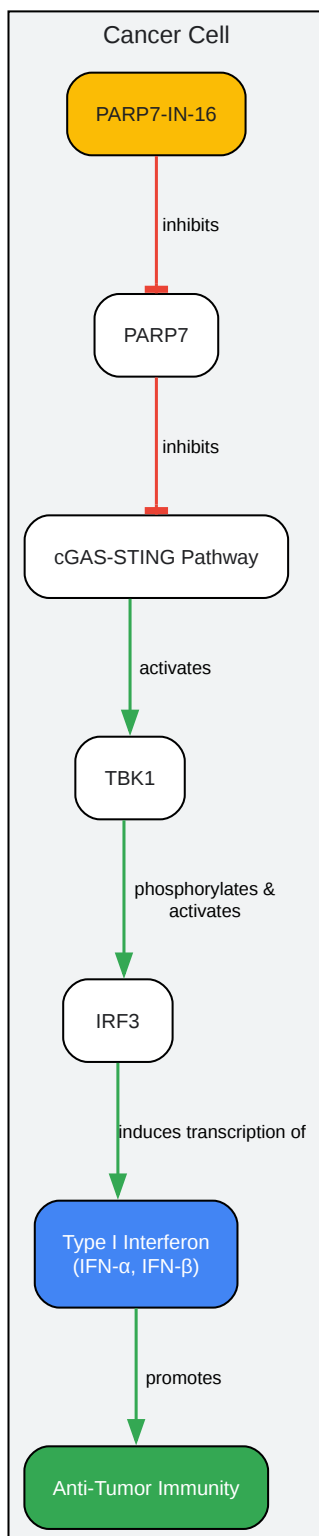
## Signaling Pathways Modulated by PARP7-IN-16

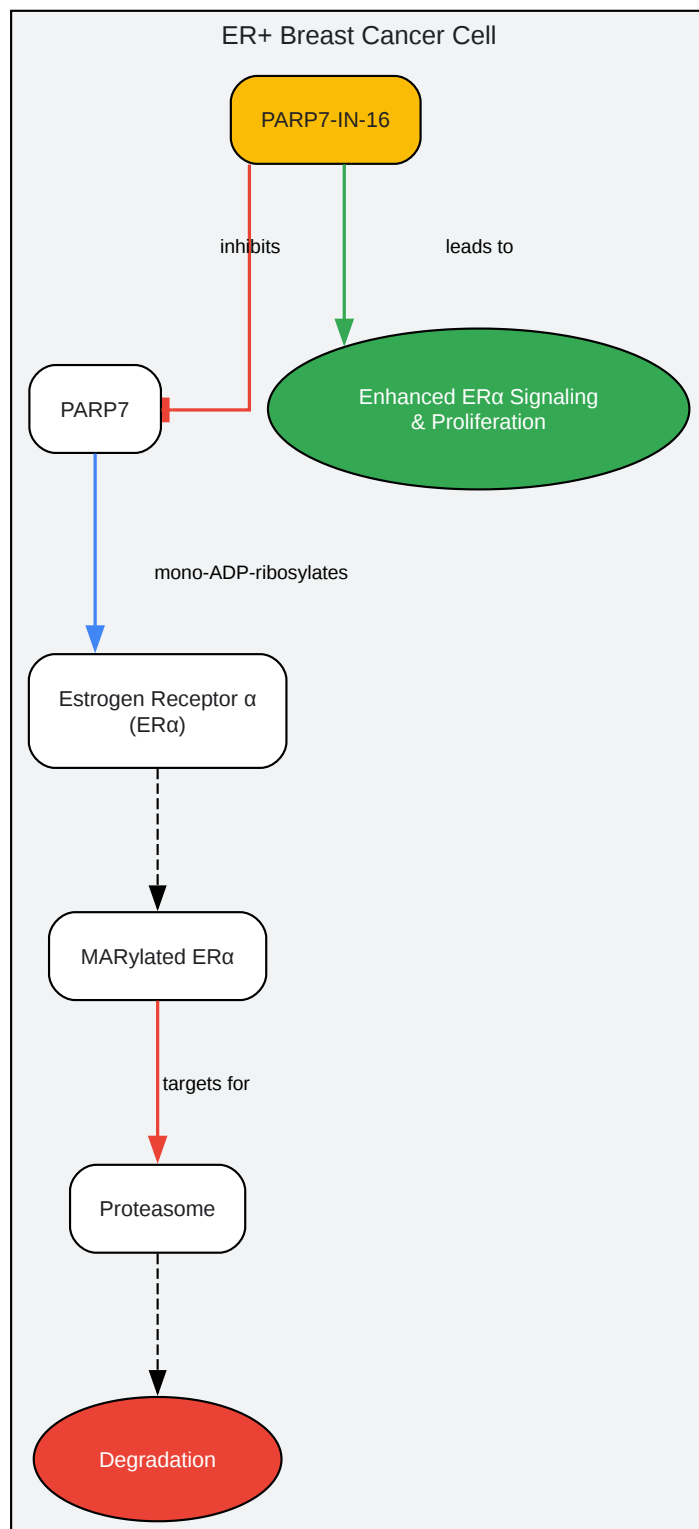
The primary signaling cascade influenced by PARP7-IN-16 is the cGAS-STING pathway, a crucial sensor of cytosolic DNA.[\[1\]](#) However, its effect is context-dependent, with a distinct mechanism observed in estrogen receptor-positive (ER+) breast cancer.[\[1\]](#)

## cGAS-STING Pathway Activation

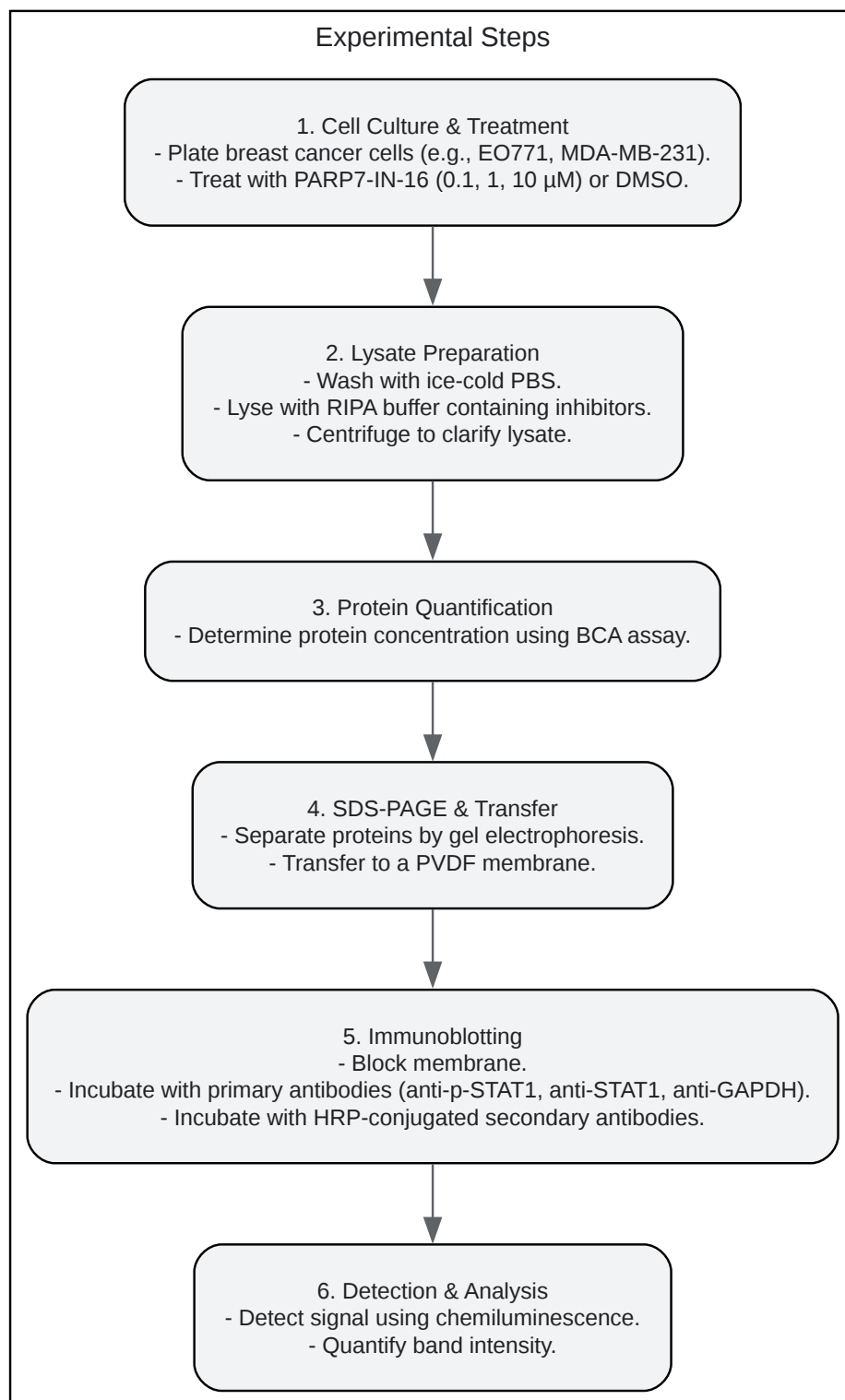
In many cancer cells, PARP7 negatively regulates the cGAS-STING pathway.<sup>[8]</sup> By inhibiting PARP7, PARP7-IN-16 unleashes this pathway, leading to the production of Type I interferons and subsequent anti-tumor immune responses.

## cGAS-STING Pathway Activation by PARP7-IN-16



ER $\alpha$  Regulation by PARP7-IN-16 in ER+ Breast Cancer

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